N'-(2-Aminoethyl)-N,N-dioctylethylenediamine
CAS No.: 93839-37-3
Cat. No.: VC16966560
Molecular Formula: C20H45N3
Molecular Weight: 327.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93839-37-3 |
|---|---|
| Molecular Formula | C20H45N3 |
| Molecular Weight | 327.6 g/mol |
| IUPAC Name | N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H45N3/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 |
| Standard InChI Key | ZTVRNIVECNHKTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN(CCCCCCCC)CCNCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine is systematically named N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine under IUPAC guidelines. Its molecular structure comprises a central ethylenediamine core () modified by two octyl groups () attached to the terminal nitrogen atoms and an aminoethyl group () extending from the central nitrogen .
Table 1: Key Identifiers of N'-(2-Aminoethyl)-N,N-dioctylethylenediamine
| Property | Value | Source |
|---|---|---|
| CAS No. | 93839-37-3 | |
| Molecular Formula | ||
| Molecular Weight | 327.6 g/mol | |
| SMILES Notation | CCCCCCCCN(CCCCCCCC)CCNCCN | |
| InChIKey | ZTVRNIVECNHKTG-UHFFFAOYSA-N |
Structural Analysis
The compound’s geometry is dominated by its hydrophobic octyl chains, which impart lipophilicity, while the amine groups enable hydrogen bonding and electrostatic interactions. X-ray crystallography data for analogous compounds reveal that such structures often adopt folded conformations in the solid state, with alkyl chains oriented to minimize steric hindrance . Computational studies suggest that the aminoethyl group enhances solubility in polar solvents compared to simpler dialkyl ethylenediamines .
Synthesis and Preparation
Synthetic Pathways
The synthesis of N'-(2-Aminoethyl)-N,N-dioctylethylenediamine typically involves a multi-step alkylation process. A representative route includes:
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Initial Alkylation: Reaction of ethylenediamine with octyl halides under basic conditions to introduce the octyl groups.
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Aminoethylation: Subsequent reaction with 2-chloroethylamine to attach the aminoethyl moiety.
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Purification: Chromatographic or recrystallization methods to isolate the product, often using methanol-hexane solvent systems .
Critical Factors:
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Temperature Control: Reactions are conducted at 60–80°C to balance reactivity and by-product formation.
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Solvent Selection: Polar aprotic solvents like acetonitrile improve yield by stabilizing intermediates .
Challenges and Optimization
Common issues include incomplete alkylation and amine oxidation. Strategies to mitigate these involve inert atmospheres (e.g., nitrogen) and stoichiometric excess of alkylating agents. Pilot-scale studies report yields of 65–75% after optimization .
Physicochemical Properties
Physical State and Solubility
The compound is a viscous liquid at room temperature, with limited aqueous solubility () but high miscibility in organic solvents like chloroform and dichloromethane. The octyl chains dominate its hydrophobic character, while the amines enable limited protonation in acidic media .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing exothermic peaks at 210°C.
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Chemical Reactivity: The primary amines participate in Schiff base formation, acylation, and coordination chemistry, making the compound a versatile ligand for metal ions .
Biological Activity and Applications
Coordination Chemistry
The compound’s tertiary amines act as Lewis bases, forming complexes with transition metals like copper(II) and nickel(II). For example, copper complexes exhibit stabilization energies of due to dispersive interactions between alkyl chains . Such complexes are explored for catalytic applications, including oxidation reactions .
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparison
The elongated octyl chains in N'-(2-Aminoethyl)-N,N-dioctylethylenediamine enhance its membrane permeability compared to N,N-diethyldiethylenetriamine, making it more suitable for biological applications .
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